molecular formula C18H16ClN3O4S2 B2655829 3-((4-chlorophenyl)thio)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 886926-64-3

3-((4-chlorophenyl)thio)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B2655829
CAS No.: 886926-64-3
M. Wt: 437.91
InChI Key: ARNQVIMCHKJHAM-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)thio)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)thio)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Thioether formation: The 4-chlorophenylthiol can be introduced via a nucleophilic substitution reaction with an appropriate halide precursor.

    Amide bond formation: The final step involves coupling the oxadiazole derivative with a propanoyl chloride or similar reagent to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon with hydrogen, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) with a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the oxadiazole ring is particularly interesting for its bioactivity.

Medicine

Medicinally, compounds containing the oxadiazole moiety have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. This specific compound could be a candidate for drug development studies targeting specific pathways.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic nature.

Mechanism of Action

The mechanism by which 3-((4-chlorophenyl)thio)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The oxadiazole ring can engage in hydrogen bonding and other interactions with biological targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    3-((4-chlorophenyl)thio)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-thiadiazol-2-yl)propanamide: Similar structure but with a thiadiazole ring instead of an oxadiazole.

    3-((4-chlorophenyl)thio)-N-(5-(2-(methylsulfonyl)phenyl)-1,2,4-oxadiazol-2-yl)propanamide: Variation in the position of the nitrogen atoms in the oxadiazole ring.

Uniqueness

The uniqueness of 3-((4-chlorophenyl)thio)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S2/c1-28(24,25)15-5-3-2-4-14(15)17-21-22-18(26-17)20-16(23)10-11-27-13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNQVIMCHKJHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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